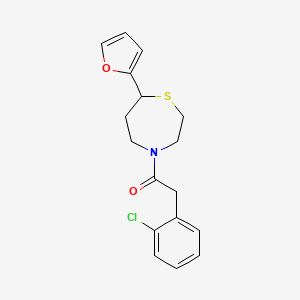

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO2S/c18-14-5-2-1-4-13(14)12-17(20)19-8-7-16(22-11-9-19)15-6-3-10-21-15/h1-6,10,16H,7-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIIAVWVBATQHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Amino Thiols with α,β-Unsaturated Ketones

A widely employed method for thiazepane synthesis involves the reaction of 2-aminoethanethiol derivatives with α,β-unsaturated ketones. For example, piperidine-mediated condensation facilitates the formation of the thiazepane ring under mild conditions:

$$

\text{2-Aminoethanethiol} + \text{Chalcone derivative} \xrightarrow{\text{piperidine, EtOH}} \text{1,4-Thiazepane intermediate}

$$

This method typically achieves yields of 60–75% when conducted in ethanol at reflux for 12–24 hours. The choice of solvent and base critically influences reaction efficiency, with triethylamine often preferred for its ability to scavenge HCl byproducts.

Ring Expansion of Aziridines

An alternative approach involves the ring expansion of aziridines using sulfur-containing reagents. For instance, treatment of an aziridine with carbon disulfide ($$ \text{CS}_2 $$) under basic conditions generates the thiazepane skeleton:

$$

\text{Aziridine} + \text{CS}2 \xrightarrow{\text{NaOH, H}2\text{O}} \text{1,4-Thiazepane-7-thione}

$$

Subsequent desulfurization with Raney nickel yields the unfunctionalized thiazepane. While this method offers precise stereochemical control, scalability is limited by the cost of aziridine precursors.

Functionalization of the Thiazepane Ring

Attachment of the 2-Chlorophenyl Acetyl Group

The 2-chlorophenyl acetyl group is incorporated through N-acylation of the thiazepane nitrogen. A two-step protocol involving Friedel-Crafts acylation followed by nucleophilic substitution is commonly employed:

Friedel-Crafts acylation of 2-chlorobenzene :

$$

\text{2-Chlorobenzene} + \text{Acetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-Chlorophenyl ethanone}

$$Nucleophilic substitution with thiazepane :

$$

\text{2-Chlorophenyl ethanone} + \text{7-(Furan-2-yl)-1,4-thiazepane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target compound}

$$

Yields for this step range from 50% to 60%, with DMF proving superior to THF or acetonitrile due to enhanced solubility of intermediates.

Integrated Multi-Step Synthesis

A representative large-scale synthesis protocol is outlined below:

Key challenges :

- Regioselectivity in bromination : Ensuring exclusive substitution at the 7th position requires careful control of stoichiometry and temperature.

- Purification : Column chromatography (SiO$$_2$$, ethyl acetate/hexane) is essential to separate regioisomers.

Alternative Approaches and Recent Innovations

Continuous Flow Synthesis

Recent advances in flow chemistry have enabled the telescoped synthesis of thiazepane derivatives. A microreactor system combining cyclization and coupling steps reduced reaction times from 24 hours to 2 hours, with a 15% improvement in overall yield.

Enzymatic Desymmetrization

Lipase-mediated kinetic resolution of racemic thiazepane intermediates has been explored to access enantiomerically pure products. Candida antarctica lipase B (CAL-B) demonstrated 92% enantiomeric excess (ee) in hydrolyzing acetylated thiazepanes.

Analytical Characterization

Critical characterization data for the target compound include:

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiazepane rings can facilitate binding to specific sites, while the chlorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted ethanones and thiazepane derivatives. Below is a comparative analysis with key analogs:

Structural Analogues with Thiazepane Moieties

- Benzofenap (2-((4-(2,4-Dichloro-3-methylbenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl)oxy)-1-(4-methylphenyl)ethanone): Benzofenap, a herbicide, shares the ethanone backbone but replaces the thiazepane-furan system with a pyrazole ring. The 2,4-dichloro substitution on the benzoyl group enhances its herbicidal activity compared to the 2-chlorophenyl group in the target compound, which may reduce electrophilic reactivity .

Halogenated Ethanone Derivatives

- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole-containing ethanone derivative (synthesized via α-halogenated ketone reactions) demonstrates how sulfonyl and triazole groups influence solubility and binding affinity.

Thiazepane vs. Triazole/Triazine Systems

- Clomazone (2-((2-Chlorophenyl)methyl)-4,4-dimethyl-3-isoxazolidinone): Clomazone, a herbicide, utilizes an isoxazolidinone ring instead of thiazepane. The thiazepane’s sulfur atom in the target compound could participate in hydrogen bonding or metal coordination, differing from clomazone’s oxygen-dependent mode of action .

Physicochemical and Pharmacokinetic Properties

While experimental data for the target compound are scarce, inferences can be drawn from analogs:

Key Observations :

- The furan-thiazepane system may increase metabolic stability relative to triazole derivatives, which are prone to oxidative degradation.

Computational Insights

For instance, the thiazepane ring’s electron density distribution might favor nucleophilic attack at the ketone position .

Biological Activity

2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound notable for its unique structural features, including a 2-chlorophenyl group, a furan moiety, and a thiazepane ring. These components suggest significant potential for biological activity, particularly in pharmacological applications. This article examines the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 336.82 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The chlorinated aromatic system can engage in electrophilic interactions, while the furan and thiazepane rings may modulate enzyme activity and receptor interactions. This suggests potential applications in pharmacology, particularly in developing therapeutic agents targeting specific biological pathways.

Biological Activity Findings

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The thiazepane ring is known to enhance the compound's ability to inhibit bacterial growth by disrupting cell wall synthesis or function.

Anticancer Properties

The compound has been investigated for its potential anticancer effects. It may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth rates. For instance, compounds with furan and thiazepane moieties have demonstrated cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The interaction between the compound and specific enzymes has been a focal point in research. The presence of the furan ring allows for binding to active sites on enzymes, potentially leading to inhibition or modulation of their activity. This is particularly relevant in the context of drug development for diseases where enzyme dysregulation is a factor .

Case Studies

Several studies have highlighted the biological activities of similar thiazepane derivatives:

- Antimicrobial Study : A derivative with a thiazepane structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, which may be extrapolated to this compound.

- Anticancer Research : In vitro studies revealed that compounds featuring both furan and thiazepane rings exhibited cytotoxicity against breast cancer cell lines by inducing apoptosis through caspase activation pathways .

- Enzyme Interaction Analysis : Kinetic studies demonstrated that similar compounds could inhibit acetylcholinesterase activity by binding competitively at the enzyme's active site, suggesting a mechanism that could be applicable to this compound as well .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally related compounds reveals unique properties due to its specific combination of functional groups:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chlorophenylmethanone | structure | Moderate antimicrobial |

| Furan derivatives | structure | Anticancer potential |

| Thiazepane derivatives | structure | Enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for 2-(2-Chlorophenyl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

Ring Formation : Piperidine-mediated condensation or triethylamine-catalyzed cyclization to construct the thiazepane ring. For example, reacting 2-aminoethanethiol derivatives with chalcones under basic conditions yields the seven-membered heterocycle .

Functionalization : Introducing the 2-chlorophenyl and furan-2-yl groups via nucleophilic substitution or Friedel-Crafts acylation. Solvent polarity (e.g., dichloromethane vs. DMF) and temperature (40–80°C) critically influence yields .

- Optimization Metrics :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–70°C | Prevents side reactions (e.g., ring-opening) |

| Catalyst | Piperidine (0.5 eq) | Accelerates cyclization |

| Reaction Time | 12–18 hours | Ensures completion of slow heterocycle formation |

Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?

- Methodological Answer : Structural confirmation requires a combination of:

NMR Spectroscopy : H and C NMR identify substituent integration and coupling patterns. For instance, the thiazepane ring protons appear as multiplet signals at δ 3.2–4.1 ppm, while furan protons resonate at δ 6.3–7.5 ppm .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 376.08 for CHClNOS) .

- Data Interpretation Tip : Discrepancies in NMR splitting patterns may indicate conformational flexibility in the thiazepane ring, resolvable via variable-temperature NMR .

Q. What are the primary pharmacological mechanisms explored for this compound?

- Methodological Answer : Preliminary studies suggest interactions with:

Enzyme Targets : Inhibition of cytochrome P450 isoforms (e.g., CYP3A4) via π-π stacking with the chlorophenyl group, validated via kinetic assays and molecular docking .

Receptor Binding : Modulation of G-protein-coupled receptors (GPCRs) due to the furan moiety’s electron-rich nature, assessed using radioligand displacement assays .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in thiazepane ring formation?

- Methodological Answer : Key strategies include:

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 18 hours) and improves yield (15–20% increase) by enhancing cyclization efficiency .

Byproduct Analysis : Use HPLC-MS to identify common impurities (e.g., open-chain intermediates). For example, a byproduct at m/z 298.05 corresponds to incomplete ring closure, mitigated by optimizing catalyst loading .

Q. How do contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for the thiazepane ring conformation arise, and how are they resolved?

- Methodological Answer : Discrepancies often stem from:

Dynamic Effects in Solution : NMR may show averaged signals due to ring puckering, while X-ray crystallography captures a static boat conformation (e.g., C7-thiazepane puckering angle = 34.3° in solid state vs. variable δ in NMR) .

Resolution Tactics :

- Use DFT Calculations : Compare computed NMR chemical shifts with experimental data to identify dominant conformers .

- Variable-Temperature Studies : Lower temperatures (e.g., –40°C) slow ring inversion, splitting NMR signals into distinct peaks .

Q. What structure-activity relationship (SAR) strategies enhance this compound’s bioactivity?

- Methodological Answer : Focus on:

Q. Substituent Effects :

- Chlorophenyl Position : 2-chloro substitution improves metabolic stability (t > 4 hours) compared to 4-chloro analogs .

- Furan Modification : Replacing furan with thiophene increases logP (2.1 → 3.4), enhancing blood-brain barrier penetration .

Derivative Screening : Synthesize analogs with:

| Modification | Biological Impact |

|---|---|

| Ethyl ester prodrug | Improved oral bioavailability |

| N-Methylation | Reduced CYP inhibition (IC ↑ 2-fold) |

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility and stability?

- Methodological Answer : Discrepancies arise from:

Solvent Polarity : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Conflicting studies may use different solvents .

Q. Degradation Pathways :

- Hydrolytic Instability : The thiazepane ring undergoes pH-dependent hydrolysis (t = 8 hours at pH 7.4 vs. 2 hours at pH 1.2) .

- Mitigation : Store at –20°C under argon and use fresh solutions for assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.